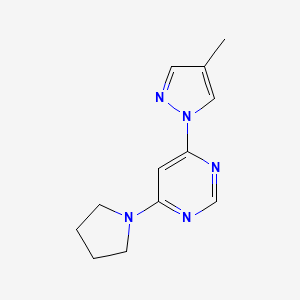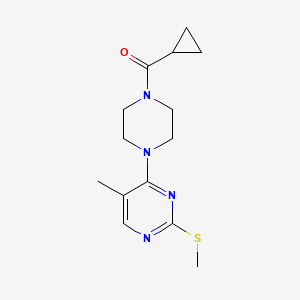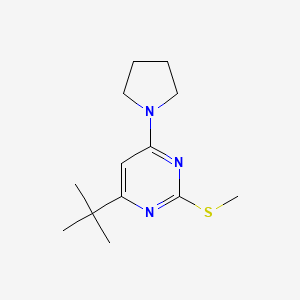
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, commonly referred to as 4M6P, is a versatile molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both a pyrazole and pyrimidine ring. 4M6P has a wide range of properties, including anti-inflammatory, antifungal, and anti-bacterial activities. It is also known to possess antioxidant, anti-cancer, and anti-viral properties. This compound has been studied extensively and has been found to have numerous potential applications in a variety of fields.
科学的研究の応用
4M6P has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory, antifungal, and anti-bacterial activities. Additionally, 4M6P has been studied for its potential antioxidant, anti-cancer, and anti-viral properties. Furthermore, 4M6P has been studied for its potential applications in drug delivery systems and as a drug target.
作用機序
The mechanism of action of 4M6P is not yet fully understood. However, it is believed that 4M6P may act as an inhibitor of enzymes that are involved in the production of inflammatory mediators. Additionally, 4M6P may also act as an inhibitor of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M6P are not yet fully understood. However, 4M6P has been found to possess anti-inflammatory, antifungal, and anti-bacterial activities. Additionally, 4M6P has been found to possess antioxidant, anti-cancer, and anti-viral properties.
実験室実験の利点と制限
The advantages of using 4M6P in laboratory experiments include its stability and its ability to be synthesized through a variety of methods. Additionally, 4M6P is known to possess a wide range of properties that make it suitable for use in a variety of scientific research applications. However, there are some limitations to using 4M6P in laboratory experiments. For example, the mechanism of action of 4M6P is not yet fully understood, which can make it difficult to assess its potential effects on biochemical and physiological processes.
将来の方向性
The potential applications of 4M6P are numerous and there are a variety of future directions that can be explored. These include further research into its mechanism of action, its potential applications in drug delivery systems and as a drug target, and its potential effects on biochemical and physiological processes. Additionally, further research into the synthesis of 4M6P and its stability in different environments could lead to new applications for this versatile molecule. Finally, further research into the potential anti-inflammatory, antifungal, and anti-bacterial activities of 4M6P could lead to new treatments for a variety of diseases.
合成法
4M6P can be synthesized through a variety of methods, including a one-step synthesis involving the reaction of 2-chloro-4-methyl-1H-pyrazole with pyrrolidine. This method is known to produce high yields of 4M6P. Additionally, 4M6P can also be synthesized through a two-step synthesis involving the reaction of 2-chloro-4-methyl-1H-pyrazole with pyrrolidine and then the reaction of the resulting product with pyrrolidine. This method is known to produce yields of 4M6P that are comparable to the one-step synthesis method.
特性
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-4-2-3-5-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNNLEPMPDWXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)